

The Scientific Journey of Centchroman (Ormeloxifene): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Centchroman

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Introduction

Centchroman, also known by its chemical name Ormeloxifene, stands as a significant achievement in the field of reproductive health and beyond. Developed at the Central Drug Research Institute (CDRI) in Lucknow, India, it is a non-steroidal, selective estrogen receptor modulator (SERM) with a unique pharmacological profile.^{[1][2]} Initially synthesized in 1967, it was approved for marketing in India in 1991 and has since been a cornerstone of the country's national family planning program.^{[3][4]} This technical guide provides an in-depth exploration of the history, development, mechanism of action, and clinical applications of **Centchroman**, tailored for researchers, scientists, and drug development professionals.

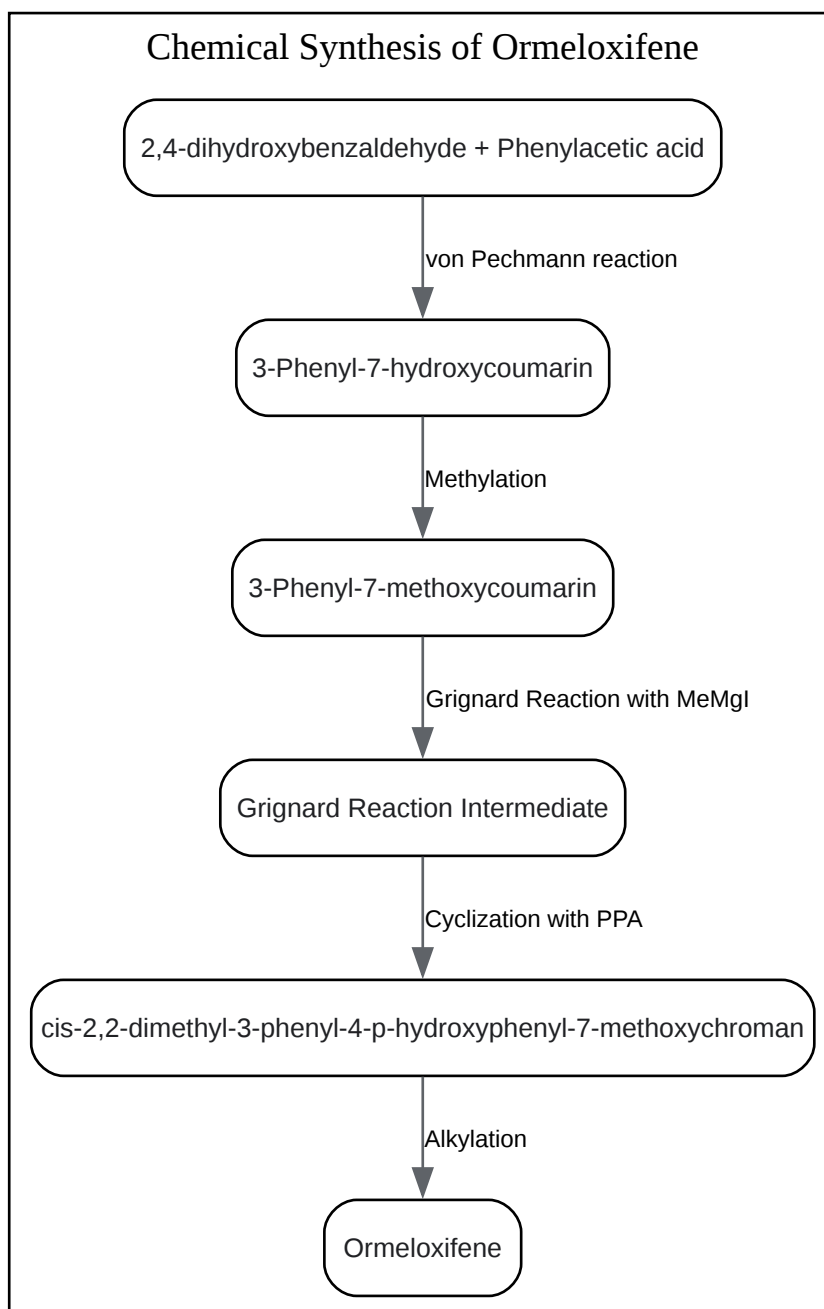
Historical Development and Synthesis

The journey of **Centchroman** began at the CDRI with the goal of developing a non-steroidal oral contraceptive. After years of pre-clinical and clinical studies, it was introduced in the Indian market in the early 1990s under trade names like Saheli and Choice-7.^{[4][5]} In 2016, it was incorporated into India's national family planning program under the name "Chhaya".^{[4][5]}

Chemical Synthesis

The synthesis of Ormeloxifene is a multi-step process. One of the primary methods involves a Grignard reaction of cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin with methylmagnesium iodide in tetrahydrofuran (THF). This reaction yields erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol. Subsequent cyclization

of this intermediate with polyphosphoric acid (PPA) at 75–80°C produces cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.[2] An improved process involves the hydroarylation of phenol with 2,2-dimethyl-3-phenyl chromene in the presence of a Lewis acid to exclusively yield the trans-isomer, which is a precursor to Ormeloxifene.[6]



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Caption: A simplified workflow for the chemical synthesis of Ormeloxifene.

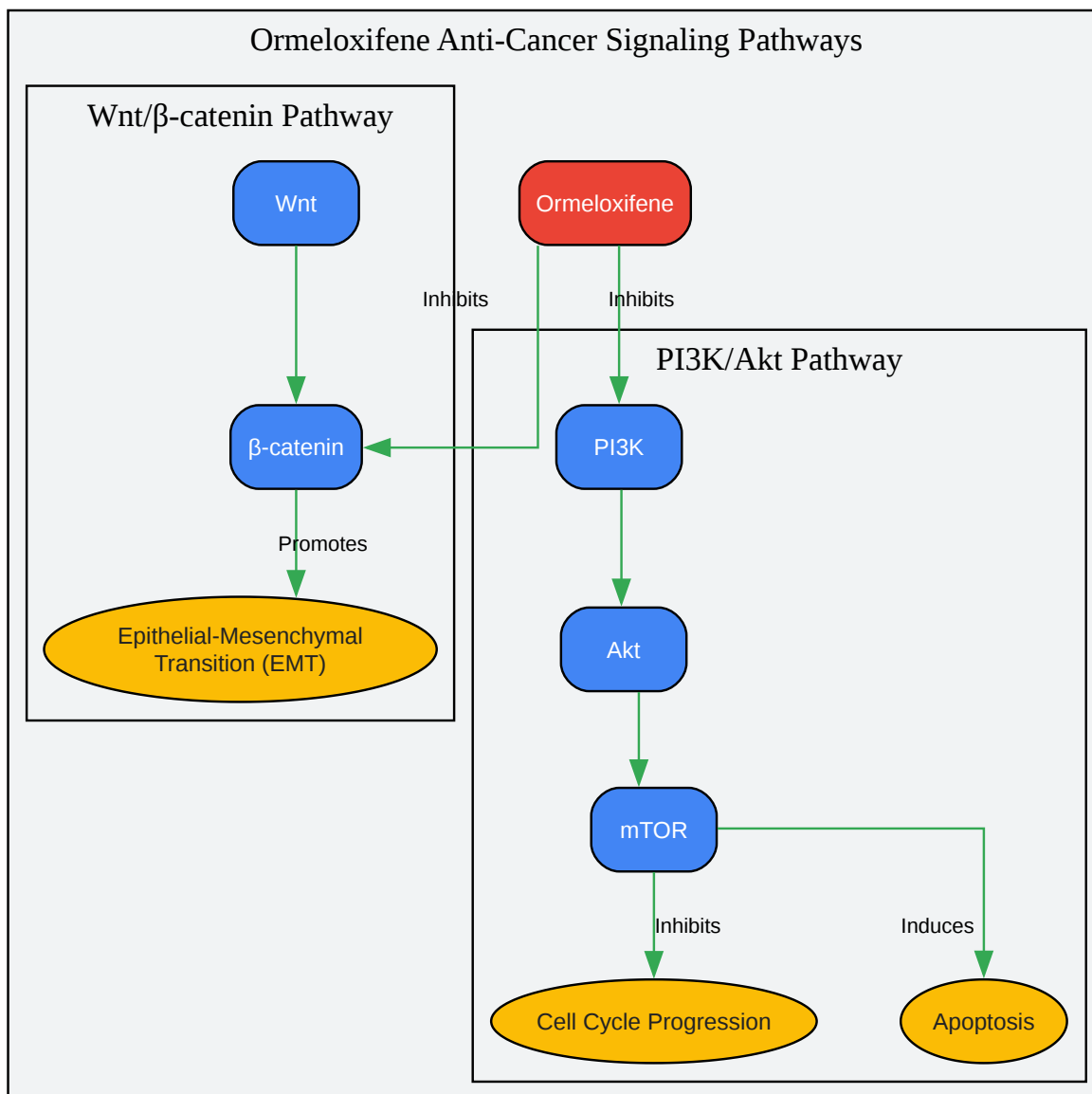
Pharmacological Profile

Ormeloxifene's unique therapeutic effects stem from its classification as a Selective Estrogen Receptor Modulator (SERM).^{[1][5]} This means it exhibits tissue-specific estrogenic and anti-estrogenic activities.^{[1][7]}

Mechanism of Action

The primary mechanism of action of Ormeloxifene involves its interaction with estrogen receptors (ERs).^{[1][7]} It exerts an anti-estrogenic effect on the uterus and breasts, while displaying estrogenic effects on bone.^{[1][8][9]}

- **Contraceptive Action:** As a contraceptive, Ormeloxifene prevents the implantation of a fertilized egg in the endometrium.^{[1][3]} It achieves this by creating an asynchrony between ovulation and the development of the uterine lining.^[5] It also alters the cervical mucus, making it less permeable to sperm.^[1] Unlike hormonal contraceptives, it does not suppress ovulation or significantly disrupt the hypothalamic-pituitary-ovarian axis.^{[1][10]}
- **Anti-Cancer Activity:** Ormeloxifene has demonstrated anti-cancer potential, particularly in breast, head and neck, and cervical cancers.^{[2][11]} Its anti-cancer effects are mediated through the modulation of several signaling pathways, including:
 - **PI3K/Akt/mTOR Pathway:** It inhibits the phosphorylation of AKT, leading to the suppression of the AKT/mTOR signaling pathway. This results in the stalling of the cell cycle and induction of apoptosis.^{[2][12]}
 - **Wnt/ β -catenin Pathway:** Ormeloxifene has been shown to inhibit the Wnt/ β -catenin signaling pathway, which is often dysregulated in cancer.^[11] It can bind to β -catenin, repressing its nuclear localization and inhibiting the epithelial-mesenchymal transition (EMT).^{[11][13]}



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Caption: Ormeloxifene's inhibition of PI3K/Akt and Wnt/ β -catenin pathways in cancer cells.

Pharmacokinetics

Ormeloxifene is well-absorbed from the gastrointestinal tract, with peak serum concentrations observed approximately 4 hours after oral administration.[10][14] It has a long terminal half-life of about 170 hours, which allows for a convenient once-a-week dosing schedule for

contraception.[10][14] The drug is primarily metabolized in the liver and excreted through feces.
[1]

Parameter	Value	Reference
Time to Peak Serum Concentration (Tmax)	~4 hours	[10][14]
Terminal Half-life (t1/2)	~170 hours	[10][14]
Maximum Serum Concentration (Cmax) for 30 mg dose	30.45 to 78.41 ng/ml	[15]
Maximum Serum Concentration (Cmax) for 60 mg dose	117 to 129 ng/ml	[15]
Area Under the Curve (AUC0–∞) for 60 mg dose	5199 ± 1388 ng h/ml	[15]

Clinical Applications and Efficacy

Centchroman's primary and most well-known application is as a non-hormonal oral contraceptive.[1][5] However, its therapeutic utility extends to other gynecological conditions.

Contraception

The standard contraceptive regimen for Ormeloxifene is 30 mg taken twice a week for the first 12 weeks, followed by a maintenance dose of 30 mg once a week.[7][14] Clinical studies have reported its effectiveness to be between 93% and 100%.[8]

Study Type	Number of Participants	Duration	Efficacy/Failure Rate	Reference
Retrospective Study	146 women	1 year	Pearl Index: 2.05/HWY	[4]
Scoping Review	8 studies	Varied	Effectiveness: 93% to 100%	[8]

Dysfunctional Uterine Bleeding (DUB)

Ormeloxifene is also effective in the management of dysfunctional uterine bleeding.[7][10] The typical dosage for DUB is 60 mg twice a week for the first 12 weeks, followed by 60 mg once a week for the next 12 weeks.[14][16] Clinical trials have demonstrated a significant reduction in menstrual blood loss, an increase in hemoglobin levels, and a decrease in endometrial thickness.[16][17][18]

Outcome Measure	Before Treatment	After 6 Months of Treatment	P-value	Reference
Median PBAC Score	265	27	<0.001	[16]
Mean Hemoglobin (g/dl)	9.15	10.36	<0.001	[16]
Mean Endometrial Thickness (mm)	11.81	7.63	<0.001	[16]

Other Potential Applications

Research suggests that Ormeloxifene may also be beneficial in the management of mastalgia (breast pain) and fibroadenoma.[19] Furthermore, due to its estrogenic effect on bone, it has potential for the management of osteoporosis.[7][8] Its anti-cancer properties are also an active area of investigation.[2]

Experimental Protocols

The development and characterization of Ormeloxifene have involved a range of experimental protocols, from chemical synthesis to biological evaluation.

Synthesis and Characterization

The synthesis of Ormeloxifene and its analogs involves standard organic chemistry techniques.[20] Characterization of the synthesized compounds is typically performed using methods such

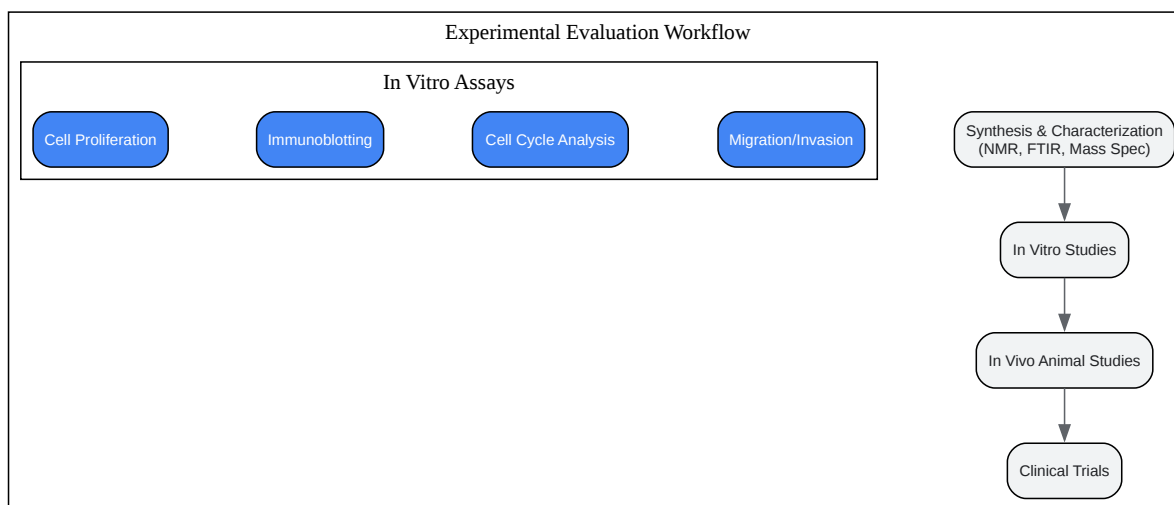
as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry to confirm the chemical structure and purity.[13]

In Vitro Assays

- **Cell Proliferation Assays:** To evaluate the anti-proliferative effects of Ormeloxifene on cancer cells, assays such as the MTT assay or colony formation assays are commonly used.[11]
- **Immunoblotting:** This technique is used to determine the effect of Ormeloxifene on the expression levels of key proteins in signaling pathways, such as Akt, pAkt, PI3K, and β -catenin.[12]
- **Cell Cycle Analysis:** Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with Ormeloxifene to determine its effect on cell cycle progression.[12]
- **Migration and Invasion Assays:** Transwell migration and invasion assays are used to assess the ability of Ormeloxifene to inhibit the metastatic potential of cancer cells.[11]

In Vivo Animal Studies

Animal models, such as rats and mice, are crucial for studying the in vivo efficacy and safety of Ormeloxifene.[21] For anti-cancer studies, orthotopic xenograft mouse models are often used, where human cancer cells are implanted into the corresponding organ of immunodeficient mice.[13] Tumor growth and metastasis are then monitored following treatment with Ormeloxifene.



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- To cite this document: BenchChem. [The Scientific Journey of Centchroman (Ormeloxifene): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043507#history-and-development-of-centchroman-ormeloxifene]

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